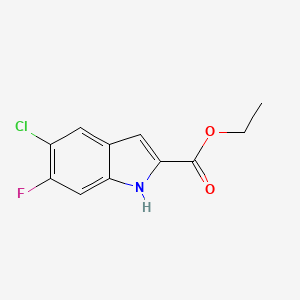

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Description

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) is a halogenated indole derivative with the molecular formula C₁₁H₉ClFNO₂ and a molecular weight of 241.65 g/mol . This compound is widely utilized in medicinal chemistry and organic synthesis as a key intermediate for developing bioactive molecules. It is characterized by its chloro and fluoro substituents at positions 5 and 6 of the indole ring, respectively, and an ethyl ester group at position 2.

Properties

IUPAC Name |

ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVBMPOMIIWULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-6-fluoroindole and ethyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 5-chloro-6-fluoroindole is reacted with ethyl chloroformate in the presence of triethylamine at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Purification: The crude product is purified using column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of the chloro and fluoro groups activate specific positions on the indole ring for substitution.

a. Chlorine Substitution

The 5-chloro substituent is more reactive than the 6-fluoro group due to its lower electronegativity, enabling displacement by nucleophiles like amines or alkoxides.

b. Fluorine Substitution

The 6-fluoro group is less reactive but can participate in SNAr under forcing conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Potassium thioacetate | DMF, 150°C, 24 h | 5-Chloro-6-thioacetyl-1H-indole-2-carboxylate | 42% |

Coupling Reactions

The carboxylate group facilitates amide bond formation via coupling reagents, enabling access to bioactive derivatives.

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol, enhancing solubility for pharmacological studies.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH4, THF | 0°C to reflux, 3 h | 5-Chloro-6-fluoro-1H-indole-2-methanol | 73% |

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the C3 position, though halogen substituents moderate reactivity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine (Br2), AcOH | RT, 2 h | 3-Bromo-5-chloro-6-fluoro-1H-indole-2-carboxylate | 55% |

Metal-Catalyzed Cross-Couplings

The chloro substituent participates in Suzuki-Miyaura couplings for biaryl synthesis.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh3)4, K2CO3 | DME/H2O, 80°C, 12 h | 5-Aryl-6-fluoro-1H-indole-2-carboxylate | 60–68% |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate belongs to the indole family, characterized by a chloro and a fluoro substituent on the indole ring. These modifications can significantly influence its chemical reactivity and biological activities. The compound is known to interact with various enzymes and proteins, affecting their functions and leading to diverse biological effects.

Biochemical Pathways:

- The compound has been shown to influence several pathways, including those involved in cancer cell proliferation, inflammation, and microbial resistance.

- It exhibits potential as an inhibitor of specific enzymes linked to disease processes, such as protein kinases involved in cancer signaling pathways.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications in various diseases:

- Anticancer Activity:

- Case Study: A study demonstrated that this compound inhibited cell growth in HCT-116 colon cancer cells and induced apoptosis through caspase activation. Molecular docking studies suggested its role as a protein kinase inhibitor, particularly against VEGFR-2 .

| Cell Line | Inhibition (%) | Mechanism |

|---|---|---|

| HCT-116 | 70% | Apoptosis via caspase activation |

- Antiviral Properties:

- The compound has been recognized for its inhibitory effects on HIV-1 reverse transcriptase, making it a candidate for developing antiviral therapies. Its structural characteristics enhance its potency against both wild-type and drug-resistant strains of the virus .

| Virus Type | IC50 (µM) | Activity |

|---|---|---|

| HIV-1 | 0.5 | Inhibition of reverse transcriptase |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Case Study: In vitro assays showed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 10 |

| Escherichia coli | 20 | 15 |

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

Pathways Involved: By interacting with these targets, the compound can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Key Properties:

- Purity : >98.00% (analytical certificate provided)

- Storage : Stable at room temperature (sealed, dry conditions); for long-term storage, -80°C (6 months) or -20°C (1 month) is recommended .

- Solubility : Solubility varies by solvent; optimal dissolution requires heating to 37°C with sonication .

- Applications : Primarily used in research settings for synthesizing indole-based pharmaceuticals, enzyme inhibitors, and receptor ligands .

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenation Patterns

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is distinguished by its unique substitution pattern. The following compounds are structurally related but differ in halogen placement or ester groups:

Key Observations :

- Ester Group Impact : Ethyl esters (vs. methyl) generally increase lipophilicity, affecting solubility and metabolic stability. For example, the ethyl ester in the main compound may prolong half-life in biological systems compared to methyl analogs .

Biological Activity

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Interactions

this compound primarily interacts with various enzymes and proteins, influencing multiple biological pathways. Indole derivatives are known to exert effects by binding to specific biomolecules, which can lead to alterations in enzyme activity and cellular signaling processes.

Biochemical Pathways

The compound has been reported to exhibit a wide range of biological activities, including:

- Anticancer Activity: Inhibits cancer cell proliferation and induces apoptosis.

- Antiviral Properties: Shows potential against HIV and other viral infections.

- Anti-inflammatory Effects: Modulates inflammatory responses.

- Antimicrobial Activity: Effective against various bacterial strains .

Cellular Effects

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, with IC50 values indicating potent antiproliferative effects. For example, it has shown effectiveness against the LOX-IMVI melanoma cell line, with IC50 values as low as 0.96 µM .

Dosage Effects

The biological effects of this compound vary with dosage. Lower doses have been associated with significant anticancer and anti-inflammatory outcomes without notable toxicity. Conversely, higher doses may lead to adverse effects, emphasizing the importance of optimal dosing in therapeutic applications.

Case Studies

-

Antiproliferative Activity Against Cancer Cells

A study evaluated the antiproliferative effects of several indole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of cancer cell growth in various models, outperforming standard treatments in some cases . -

Mechanistic Insights into EGFR Inhibition

Research highlighted the compound's ability to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. The fluorinated analogs demonstrated enhanced binding affinity and selectivity for mutant forms of EGFR, which is crucial for developing targeted cancer therapies .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A standard approach involves the condensation of halogenated indole precursors with ethyl chloroformate under reflux conditions. For example, derivatives like 3-formyl-1H-indole-2-carboxylate can be reacted with halogenating agents (e.g., POCl₃ or SF₄) in acetic acid, followed by esterification . Optimization includes adjusting reaction time (3–5 hours), temperature (reflux at ~110°C), and stoichiometry (1.1:1 molar ratio of aldehyde to thiazolone). Recrystallization from DMF/acetic acid improves purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use a combination of techniques:

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., distinguishing Cl and F positions via coupling constants and chemical shifts).

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves ambiguities in halogen placement and hydrogen bonding .

- HPLC : Purity assessment (≥95% by HPLC) as described for analogous indole esters .

Advanced Research Questions

Q. How do substituent effects (Cl, F) at the 5- and 6-positions influence the compound’s reactivity and biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., dichloro or difluoro derivatives) reveal electronic and steric impacts. For example:

- Electron-withdrawing effects : Fluorine’s electronegativity enhances stability of intermediates in nucleophilic substitution reactions.

- Bioactivity : Difluoro substitutions (vs. chloro) may improve metabolic stability or target binding, as seen in similar indazole carboxylates .

- Experimental design : Synthesize analogs (e.g., 5-Cl/6-F vs. 5-F/6-Cl) and assay against enzymatic targets (e.g., kinases) to quantify structure-activity relationships (SAR).

Q. What strategies resolve contradictions in crystallographic data for halogenated indole derivatives?

- Methodological Answer : Discrepancies in bond lengths or halogen positioning can arise from dynamic disorder or twinning. Solutions include:

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- SHELXT/SHELXD : Use dual-space algorithms for robust phase determination in twinned crystals .

- DFT calculations : Compare experimental geometries with computational models to validate assignments .

Q. How can solubility challenges in biological assays be addressed for this hydrophobic indole derivative?

- Methodological Answer :

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .

- Prodrug strategies : Modify the ester group (e.g., to a carboxylate salt) for improved pharmacokinetics .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting toxicity data for halogenated indole analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration thresholds). Mitigation steps:

- Dose-response curves : Establish LC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2).

- Metabolic profiling : Use LC-MS to identify degradation products that may contribute to toxicity .

- Literature cross-check : Compare with structurally validated analogs (e.g., methyl 5,6-difluoroindole-2-carboxylate) to isolate substituent-specific effects .

Q. What computational tools predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Model interactions with receptors (e.g., serotonin receptors) using halogen-bonding parameters.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- Pharmacophore mapping : Identify critical features (e.g., carboxylate group, halogen positions) using Schrödinger’s Phase .

Experimental Design Considerations

Q. How can researchers design controlled studies to evaluate the stability of this compound under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.